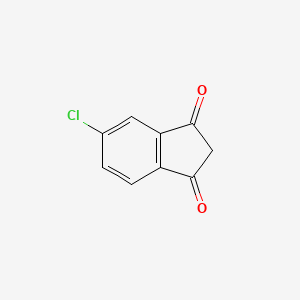
5-Chloro-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1H-indene-1,3(2H)-dione: is a chemical compound with the molecular formula C9H5ClO2 It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorine atom at the 5-position and two keto groups at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-indene-1,3(2H)-dione typically involves the chlorination of indene derivatives followed by oxidation. One common method involves the reaction of 5-chloroindene with an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions to introduce the keto groups at the 1 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 5-chloro-1H-indene-1,3-dicarboxylic acid.
Reduction: Formation of 5-chloro-1H-indene-1,3-diol.
Substitution: Formation of 5-substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-1H-indene-1,3(2H)-dione is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. These compounds may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and material science.
Wirkmechanismus
The mechanism of action of 5-Chloro-1H-indene-1,3(2H)-dione and its derivatives depends on their specific biological targets. For example, in medicinal applications, these compounds may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-1H-indene: Lacks the keto groups at the 1 and 3 positions.
1H-Indene-1,3(2H)-dione: Lacks the chlorine atom at the 5-position.
5-Bromo-1H-indene-1,3(2H)-dione: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 5-Chloro-1H-indene-1,3(2H)-dione is unique due to the presence of both the chlorine atom and the keto groups, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with the similar compounds listed above .
Eigenschaften
Molekularformel |
C9H5ClO2 |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
5-chloroindene-1,3-dione |
InChI |
InChI=1S/C9H5ClO2/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3H,4H2 |
InChI-Schlüssel |
LFHYFZPSJVTJDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=C(C1=O)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




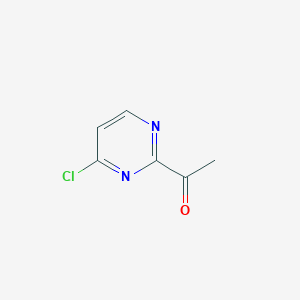
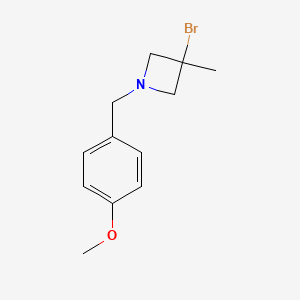
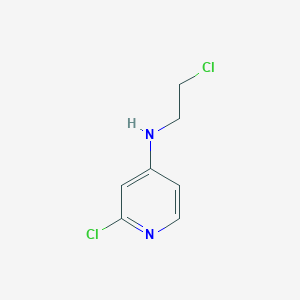
![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)

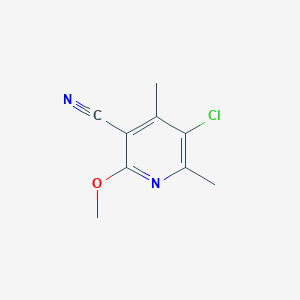
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
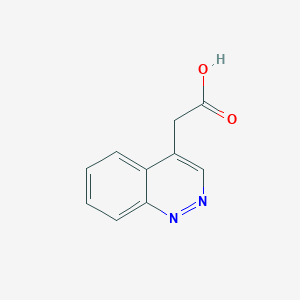
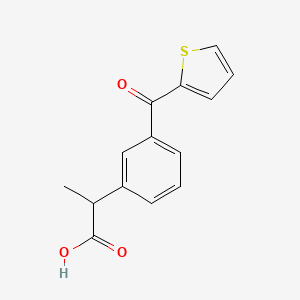
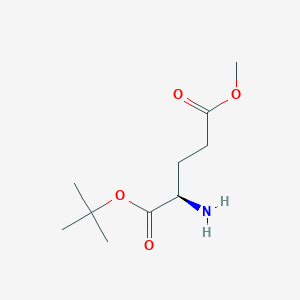
![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
